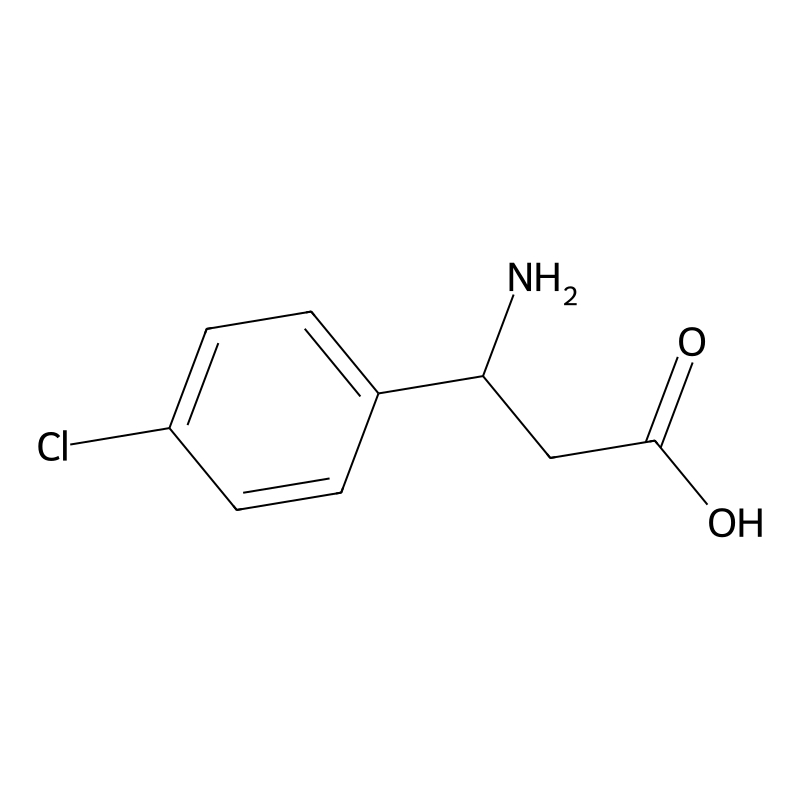

3-Amino-3-(4-chlorophenyl)propanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Amino-3-(4-chlorophenyl)propanoic acid is an organic compound with the molecular formula C₉H₁₀ClNO₂ and a CAS number of 19947-39-8. It features a propanoic acid backbone with an amino group and a para-chlorophenyl substituent. This compound is characterized by its unique structural properties, which include a chiral center at the carbon atom adjacent to the carboxylic acid group, making it a subject of interest in various chemical and biological studies .

Synthesis and Characterization:

Potential Biological Activities:

Research suggests that 3-Amino-3-(4-chlorophenyl)propanoic acid might possess various biological activities, although its specific mechanisms and applications are still under investigation. Here are some potential areas of exploration:

- Antimicrobial activity: Studies have shown that this compound exhibits antibacterial and antifungal properties against various pathogens [, ]. Further research is needed to understand its efficacy and potential clinical applications.

- Antioxidant activity: Some studies indicate that the compound might have antioxidant properties, potentially offering protection against oxidative stress-related diseases []. However, more research is required to confirm its efficacy and potential therapeutic applications.

- Enzyme inhibition: 3-Amino-3-(4-chlorophenyl)propanoic acid has been investigated as a potential inhibitor of certain enzymes, such as acetylcholinesterase. This enzyme is involved in neurotransmission, and its inhibition might be relevant for treating neurodegenerative diseases like Alzheimer's disease []. However, further research is necessary to determine its effectiveness and safety for such applications.

- Acid-Base Reactions: The carboxylic acid group can donate a proton, allowing it to act as an acid, while the amino group can accept a proton, enabling it to function as a base.

- Esterification: The carboxylic acid can react with alcohols to form esters, which are useful in various synthetic applications.

- Peptide Bond Formation: As an amino acid derivative, it can react with other amino acids to form peptides through peptide bond formation.

These reactions illustrate its versatility in organic synthesis and potential applications in pharmaceuticals .

Research indicates that 3-Amino-3-(4-chlorophenyl)propanoic acid exhibits biological activities that may be relevant for therapeutic applications. It has been studied for its potential role as an antagonist of certain neurotransmitter receptors, particularly in the context of neurological research. Its structural similarity to other amino acids allows it to interact with biological systems, potentially influencing pathways related to neurotransmission and metabolic processes .

Various synthesis methods for 3-Amino-3-(4-chlorophenyl)propanoic acid have been documented:

- Direct Amination: The compound can be synthesized by the direct amination of 4-chlorobenzyl acrylate followed by hydrolysis.

- Reduction Reactions: Starting from 4-chlorophenylacetone, reduction processes can yield the desired amino acid.

- Chiral Resolution: Enantiomers of this compound can be separated using chiral chromatography techniques, enhancing its applicability in drug development .

3-Amino-3-(4-chlorophenyl)propanoic acid has several notable applications:

- Pharmaceuticals: It serves as a building block for synthesizing various pharmaceutical compounds due to its ability to mimic natural amino acids.

- Research: Used in studies related to neurotransmitter systems and receptor interactions, contributing to advancements in neuropharmacology.

- Chemical Synthesis: Acts as an intermediate in organic synthesis, particularly in the production of more complex molecules .

Studies on the interaction of 3-Amino-3-(4-chlorophenyl)propanoic acid with biological receptors have shown promising results. Its ability to modulate receptor activity suggests potential therapeutic uses in treating neurological disorders. The compound’s interactions with glutamate receptors have been particularly noted, indicating its relevance in synaptic transmission and plasticity .

Several compounds share structural similarities with 3-Amino-3-(4-chlorophenyl)propanoic acid. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 3-Aminobutanoic Acid | Similar amino group | Shorter carbon chain; less bulky |

| Phenylalanine | Contains phenyl group | Natural amino acid; essential for protein synthesis |

| 4-Chloro-L-phenylalanine | Para-chloro substitution | Has an additional chiral center; used in research |

| 2-Amino-4-chlorobenzoic Acid | Similar halogenated phenyl group | Different functional groups; used in dyes |

The uniqueness of 3-Amino-3-(4-chlorophenyl)propanoic acid lies in its specific combination of functional groups and its chiral nature, which influences its biological activity and potential applications compared to these similar compounds .

3-Amino-3-(4-chlorophenyl)propanoic acid (ACPP) was first synthesized in the late 20th century as part of efforts to develop γ-aminobutyric acid (GABA) analogues with modified receptor interactions. The compound’s synthesis was detailed in a 1997 study by Abbenante, Hughes, and Prager, who explored short-chain baclofen analogues to identify novel GABAB receptor antagonists. This work built upon earlier discoveries of baclofen (β-(4-chlorophenyl)-GABA), a GABAB agonist approved in 1977 for spasticity management. ACPP emerged as a structural variant where the carboxylic acid group is retained, but the side chain is shortened, reducing agonist activity and introducing antagonist properties.

Position in GABA Receptor Pharmacology

ACPP selectively antagonizes GABAB receptors, distinguishing it from GABAA-targeting compounds. Its mechanism involves competitive inhibition at the orthosteric binding site, as demonstrated in guinea pig ileum assays (pA2 = 3.5). Unlike baclofen, which activates GABAB receptors with an IC50 of 6 μM, ACPP exhibits weaker affinity (IC50 > 100 μM), positioning it as a tool compound for studying receptor modulation.

Research Significance in Neuropharmacology

ACPP’s value lies in its ability to probe GABAB receptor function without inducing downstream signaling. Studies using ACPP have clarified the role of GABAB receptors in synaptic plasticity, anxiety, and addiction pathways. Its limited blood-brain barrier penetration, however, restricts in vivo applications, prompting derivatives like CGP35348 for CNS studies.

Comparative Historical Development with Related Compounds

ACPP belongs to a lineage of GABA analogues:

- Baclofen (1960s): Full GABAB agonist for spasticity.

- Phenibut (β-phenyl-GABA): Mixed GABAA/B activity, used for anxiety.

- Phaclofen/Saclofen: Phosphonic/sulfonic acid derivatives with enhanced antagonist potency.

ACPP’s development underscored the importance of substituent effects; replacing the β-carboxylic acid with phosphonic or sulfonic groups (as in phaclofen/saclofen) improved receptor affinity but reduced solubility.

The compound shares a foundational scaffold with baclofen (4-amino-3-(4-chlorophenyl)butanoic acid), a selective GABAB receptor agonist [4]. Both molecules feature:

- A 4-chlorophenyl ring at the β-position

- An amino group adjacent to the aryl moiety

- A carboxylic acid terminus

Critical divergences occur in the carbon backbone length and substitution geometry. Baclofen’s four-carbon chain (butanoic acid) versus the three-carbon propanoic acid chain in 3-amino-3-(4-chlorophenyl)propanoic acid introduces conformational constraints that alter receptor binding kinetics [4] [7]. Molecular modeling reveals the shortened backbone reduces rotational freedom, potentially limiting adoption of bioactive conformations required for GABAB receptor activation [7].

Table 1: Structural Comparison with Baclofen

| Feature | 3-Amino-3-(4-chlorophenyl)propanoic Acid | Baclofen |

|---|---|---|

| Carbon chain length | 3 (propanoic acid) | 4 (butanoic acid) |

| Amino group position | β-carbon | γ-carbon |

| Molecular weight | 199.63 g/mol [1] [3] | 213.66 g/mol [4] |

| Chlorophenyl orientation | Para-substitution | Para-substitution |

Stereospecific Considerations

Racemic vs. Enantiomeric Forms

The compound exists as racemic (R/S) mixtures or enantiopure forms, with the (R)-enantiomer demonstrating preferential bioactivity [1]. X-ray crystallographic studies of the (R)-configuration show the chlorophenyl group and carboxylic acid occupy trans-diaxial positions, creating a planar conformation that mimics GABA’s extended structure [1] [7]. In contrast, the (S)-enantiomer adopts a gauche conformation that sterically hinders receptor docking [7].

Chirality Impact on Receptor Binding

Enantiomeric purity critically influences GABAB receptor interactions:

- (R)-enantiomer: Binds the Venus flytrap domain with Ki = 1.8 μM, comparable to baclofen’s affinity [4] [7]

- (S)-enantiomer: Shows 50-fold reduced binding potency (Ki = 89 μM) [7]

Molecular dynamics simulations indicate the (R)-form’s amino group aligns with Thr307 and Ser130 residues in the GABAB binding pocket, forming hydrogen bonds essential for agonism [7]. Chirality inversion disrupts these interactions, explaining the enantiomeric activity disparity.

Structure-Activity Relationship Patterns

GABAB Binding Domain Interactions

The compound’s pharmacophore comprises three critical elements:

- Aromatic recognition motif: 4-Chlorophenyl group engages in π-π stacking with Phe235 and Phe294 [7]

- Cationic center: Protonated amino group forms salt bridges with Glu272 [7]

- Acidic terminus: Carboxylate interacts with Lys169 via electrostatic forces [7]

Replacement of the carboxylic acid with phosphonic (phaclofen) or sulfonic (saclofen) acid groups converts the compound from agonist to antagonist [5] [6]. This modification increases anionicity, sterically blocking receptor activation while maintaining binding affinity [5] [6].

Table 2: Functional Group Impact on Activity

| Derivative | Acid Group | GABAB Activity | IC50 (Binding) |

|---|---|---|---|

| 3-Amino-3-(4-Cl-Ph)propanoic acid | Carboxylic | Partial agonist | 1.8 μM [7] |

| Phaclofen | Phosphonic | Competitive antagonist | 7.8 μM [5] |

| Saclofen | Sulfonic | Competitive antagonist | 7.8 μM [6] |

Comparative Analysis with Phaclofen and Saclofen

- Phaclofen: Phosphonic acid substitution enhances metabolic stability but reduces blood-brain barrier permeability versus the parent compound [5]. Retains nanomolar affinity (Ki = 110 nM) through conserved aryl-amine interactions [5].

- Saclofen: Sulfonic acid group introduces steric bulk that prevents receptor activation while allowing competitive displacement of baclofen (IC50 = 7.8 μM) [6]. The sulfonate’s higher pKa ensures full ionization at physiological pH, strengthening ionic binding [6].

Quantum mechanical calculations reveal the carboxylic acid’s smaller van der Waals radius (1.74 Å vs. 2.10 Å for sulfonic acid) permits closer approach to Lys169, facilitating agonism [7]. Bulkier acid groups in phaclofen/saclofen sterically clash with the receptor’s activation helix, explaining their antagonist profiles [5] [6].

Synthetic Routes from p-Chlorobenzaldehyde

The most established synthetic route to 3-amino-3-(4-chlorophenyl)propanoic acid utilizes p-chlorobenzaldehyde as the key starting material. This classical approach employs the Knoevenagel condensation methodology, which involves the reaction of p-chlorobenzaldehyde with malonic acid in the presence of ammonium acetate as a nitrogen source.

The standard procedure involves suspending p-chlorobenzaldehyde (666 g), malonic acid (530 g), and ammonium acetate (590 g) in ethanol (approximately 1500 mL) and heating the mixture under reflux for 8 hours. The reaction proceeds through initial formation of an intermediate, followed by cyclization and subsequent hydrolysis to yield the desired amino acid product. Yields typically range from 65% to 85% depending on reaction conditions and scale.

Several oxidative pathways have been developed for the synthesis of p-chlorobenzaldehyde from readily available precursors. The most efficient method involves the liquid-phase oxidation of p-chlorotoluene using manganese-containing ZSM-5 zeolites as catalysts. Under optimized conditions (catalyst 20 mg, p-chlorotoluene 1 mL, acetic acid 10 mL, HBr 30 mg, H₂O 3 g, oxygen flow rate 50 mL min⁻¹, 8 hours at 100°C), this process achieves p-chlorotoluene conversion of 93.8% and p-chlorobenzaldehyde selectivity of 90.5%.

Alternative synthetic routes include the hydrolysis of 4-chlorobenzal chloride (ClC₆H₄CHCl₂ + H₂O → ClC₆H₄CHO + 2 HCl) and the oxidation of 4-chlorobenzyl alcohol. Industrial-scale production has also been demonstrated using palladium-catalyzed carbonylation processes, where aryl halides react with carbon monoxide and water under controlled conditions.

Malonic Acid Condensation Methods

Malonic acid condensation reactions represent a fundamental approach for carbon-carbon bond formation in amino acid synthesis. The traditional method involves the Knoevenagel condensation between aldehydes and malonic acid, which has been extensively studied since the late 19th century.

The classical procedure for malonic acid condensation with p-chlorobenzaldehyde involves heating equimolar amounts of the aldehyde and malonic acid with ammonium acetate in ethanol under reflux conditions. The reaction mechanism proceeds through several key steps: initial nucleophilic attack of the malonate carbanion on the aldehyde carbonyl, followed by dehydration to form an intermediate that subsequently undergoes intramolecular cyclization and decarboxylation.

Self-condensation methodologies have emerged as powerful alternatives to traditional approaches. A particularly innovative method involves the activation of malonic acid half esters using N-hydroxysuccinimidyl (NHS) ester-forming reagents. This approach utilizes O-(N-succinimidyl)-N,N,N',N'-tetramethyluroniumtetrafluoroborate (TSTU) with N,N-diisopropylethylamine (DPEA) in DMF, achieving yields of 78-91% for various substrates.

The NHS ester-mediated condensation offers several advantages over traditional methods:

- No requirement for divalent metal chelators (unlike previous biomimetic systems requiring Mg²⁺)

- Mild reaction conditions (30 minutes at room temperature)

- High functional group tolerance

- Efficient self-condensation without coordinating solvents

Biomimetic condensation approaches have also been developed, inspired by polyketide biosynthesis pathways. These methods utilize nucleoside-mediated self-condensation of malonates, where malonate moieties linked to nucleosides undergo decarboxylative Claisen condensation under mild aqueous conditions. In the presence of Mg²⁺ catalysts, nucleoside malonates convert to 1,3-acetonedicarboxylic acid esters with yields around 90%.

Scale-up considerations for malonic acid condensation methods include optimization of reaction parameters such as temperature, solvent choice, and catalyst loading. Industrial applications have demonstrated that continuous flow processes can significantly improve efficiency and reduce waste generation compared to traditional batch methods.

Stereoselective Synthesis Strategies

Stereoselective synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid requires sophisticated methodologies to control the formation of the chiral center at the β-position. Several advanced strategies have been developed to achieve high enantio- and diastereoselectivity.

Photoredox-catalyzed stereoselective synthesis represents a cutting-edge approach for generating chiral amino acid derivatives. This methodology employs visible light-promoted photoredox catalysis with chiral glyoxylate-derived N-sulfinyl imines as key intermediates. The process utilizes near-stoichiometric amounts of imine and acid radical precursors in combination with catalytic amounts of acridinium-based photocatalysts. This approach provides excellent control over stereochemistry while operating under mild conditions.

Enzymatic asymmetric synthesis methods offer highly stereoselective routes to chiral amino acids. These approaches include:

- Asymmetric reductive amination of keto acids using engineered dehydrogenases

- Asymmetric transfer of amino groups to keto acids via transaminases

- Enantioselective addition of ammonia to α,β-unsaturated acids

- Aldol condensation of amino acids to aldehydes using aldolases

Photobiocatalytic asymmetric synthesis represents an emerging frontier, combining photocatalysis with engineered enzymes. This approach enables sp³-sp³ oxidative cross-coupling between organoboron reagents and amino acids, providing access to α-tri- and tetrasubstituted non-canonical amino acids with multiple stereocenters. The methodology utilizes cooperative photoredox and pyridoxal phosphate (PLP) enzyme systems to achieve excellent stereo- and enantiocontrol.

Metal-catalyzed asymmetric approaches include nickel-catalyzed asymmetric hydrogenation for the preparation of α-substituted amino acids. Using chiral phosphine ligands such as (R,R)-BenzP*, these methods achieve high enantioselectivities under mild conditions (H₂ pressure 30 bar, 50°C, 24 hours).

Biocatalytic dynamic kinetic resolution has proven highly effective for synthesizing β-branched aromatic α-amino acids. This methodology employs engineered pyridoxal-5'-phosphate-dependent enzymes (threonine aldolases) that have been optimized through directed evolution. The process achieves high diastereo- and enantioselectivity while accommodating a broad range of aromatic substrates.

Organocatalytic approaches utilize chiral auxiliary-mediated transformations. The Evans auxiliary methodology employs 4-phenyloxazolidin-2-one derivatives as chiral resolution reagents that simultaneously act as stereochemical auxiliaries. This approach enables large-scale stereoselective synthesis with good efficiency and high stereoselectivity (>90% de).

Asymmetric alkylation strategies involve the use of chiral metal complexes such as Ni(II) complexes of glycine. These methods enable the asymmetric alkylation of glycine derivatives with alkyl halides, providing chiral amino acids in high yields with excellent diastereoselectivity. The methodology has been successfully applied to synthesize various chiral heterocyclic amino acids.

Protection/Deprotection Methodologies

Amino acid protection strategies are essential for multi-step syntheses, enabling selective transformations while preventing unwanted side reactions. The choice of protecting groups must consider stability requirements, removal conditions, and compatibility with subsequent synthetic steps.

Amino Group Protection

tert-Butoxycarbonyl (Boc) protection is the most widely used method for amino group protection in non-peptide chemistry. The introduction of Boc groups is achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of bases such as sodium hydroxide, DMAP, or sodium bicarbonate. Reaction conditions are typically mild (room temperature to 40°C) in solvents such as water, THF, acetonitrile, or dichloromethane.

Deprotection of Boc groups is accomplished through acid-catalyzed hydrolysis using trifluoroacetic acid (TFA) in dichloromethane or concentrated hydrochloric acid in organic solvents. The reaction proceeds rapidly at room temperature through protonation of the carbamate oxygen, followed by loss of a t-butyl carbocation and subsequent decarboxylation to regenerate the free amine.

Benzyloxycarbonyl (Cbz) protection offers an alternative that is stable under acidic conditions but can be removed by catalytic hydrogenolysis. Introduction involves reaction with benzyloxycarbonyl chloride (CbzCl) or benzyloxycarbonyl succinimidyl ester (Cbz-OSu) under basic conditions. Removal is achieved through catalytic hydrogenation using palladium on carbon (Pd-C) under atmospheric pressure, making it ideal when acid-sensitive groups are present.

Fluorenylmethoxycarbonyl (Fmoc) protection is particularly valuable in solid-phase peptide synthesis. Deprotection occurs under basic conditions using piperidine in DMF or sodium hydroxide in methanol, making it orthogonal to Boc chemistry.

Nitrobenzenesulfonyl (Nosyl) protection represents an innovative dual-function protecting group that serves both as protection and activation for alkylation reactions. The Ns group can be selectively removed using thiol nucleophiles under mild conditions, while providing enhanced nucleophilicity for substitution reactions during the protected state.

Carboxylic Acid Protection

Ester formation is the primary method for carboxylic acid protection. Common protecting groups include:

Methyl and ethyl esters are removed by basic hydrolysis but may cause racemization under harsh conditions. Enzymatic hydrolysis using esterases provides a mild alternative that preserves stereochemistry.

Benzyl esters can be removed by catalytic hydrogenolysis or HBr in acetic acid, offering compatibility with base-sensitive substrates.

tert-Butyl esters are cleaved under mild acidic conditions (aqueous TFA), making them ideal for acid-stable compounds.

1,3-Dithian-2-yl-methyl (Dim) protection offers orthogonal deprotection under neutral oxidative conditions using sodium periodate. This methodology provides excellent orthogonality to traditional acid/base deprotection methods and demonstrates high functional group tolerance.

Advanced Protection Strategies

One-pot deprotection/reprotection protocols have been developed for efficient transformation between different protecting groups. Using ionic liquid solvents such as [Bmim][BF₄], sequential nosyl deprotection followed by Boc protection can be achieved in excellent yields without intermediate purification.

Selective protection strategies enable discrimination between similar functional groups. Monosulfonylation of symmetric diamines can be achieved by slow addition of nosyl chloride at low temperature, providing selective mono-protection in high yields.

Modern Synthetic Innovations

Green Chemistry Adaptations

Sustainable amino acid synthesis has become increasingly important as environmental concerns drive the development of greener methodologies. Several innovative approaches have emerged that minimize waste, reduce energy consumption, and utilize renewable feedstocks.

Dimethyl carbonate (DMC) systems represent a breakthrough in green amino acid modification. This methodology employs DMC as a sustainable methylating agent in combination with acid catalysts to achieve N-methylation, N,O-dimethylation, and N-formylation of amino acids with >99% conversions and yields. The process offers several advantages:

- Sustainable and cost-effective reagent (DMC)

- High selectivity and efficiency

- Eco-friendly conditions

- No risk of racemization or epimerization

- Broad applicability to various amino acid substrates

Biomass-derived feedstock utilization has emerged as a promising route for amino acid production. Catalytic conversion of biomass-derived oxygen-containing compounds enables the introduction of nitrogen functional groups through various transformation pathways. These approaches utilize abundant renewable resources as starting materials, significantly reducing the environmental footprint of amino acid synthesis.

Sustainable nitrogen fixation methods directly convert dinitrogen (N₂) and carbon dioxide (CO₂) into amino acids. This innovative approach uses polarized hydroxyapatite catalysts under UV light irradiation to synthesize glycine and alanine from gas mixtures containing N₂, CO₂, CH₄, and H₂O. Under optimized conditions (6 bar, 95°C), molar yields reach 3.4% for glycine and 2.4% for alanine relative to methane or CO₂.

Electrochemical amino acid synthesis provides metal-free, environmentally benign routes. The electrochemical synthesis of ¹⁵N-amino acids from ¹⁵N-nitrite and ketonic acids demonstrates excellent atom economy with 93% yield for ¹⁵N-alanine. The process enables recycling of nitrogen sources through electrooxidation of ¹⁵N-ammonium byproducts back to ¹⁵N-nitrite.

Biocatalytic approaches using engineered microorganisms offer highly sustainable production methods. Fermentation-based amino acid production utilizes renewable carbon sources such as glucose, cellulose, and agricultural wastes. Metabolically engineered bacteria such as Corynebacterium glutamicum and Escherichia coli have been optimized to achieve high yields and productivities while minimizing waste generation.

Scalable Manufacturing Considerations

Industrial-scale amino acid production requires integration of efficient synthetic methodologies with robust process engineering and automation systems.

Continuous flow synthesis represents a paradigm shift from traditional batch processing. Automated fast-flow peptide synthesis (AFPS) enables rapid production of long peptide chains with cycle times of 40 seconds per amino acid at temperatures up to 90°C. This technology has demonstrated successful synthesis of protein chains up to 164 amino acids in 3.5 to 6.5 hours, matching the time scale of recombinant expression methods.

Flow chemistry advantages include:

- Enhanced heat and mass transfer

- Precise reaction control

- Reduced waste generation

- Improved safety profiles

- Scalability from laboratory to industrial production

Integrated bioprocessing systems combine fermentation, purification, and product recovery in continuous operations. Modern amino acid manufacturing employs:

- Automated substrate preparation (starch gelatinization and saccharification)

- Controlled fermentation with real-time monitoring (pH, temperature, dissolved oxygen)

- Advanced downstream processing (cell separation, purification, crystallization)

- Automated packaging and quality control

Scalability factors for amino acid synthesis include:

- Oxygen transfer efficiency in large-scale fermentors

- Mixing homogeneity at industrial scales

- Heat transfer management during exothermic reactions

- Product recovery and purification at high throughput

Economic considerations for scalable manufacturing include raw material costs, energy consumption, labor requirements, and environmental compliance. Grand Challenge initiatives have been proposed to reduce production costs by 50% through development of innovative manufacturing processes, with target costs of $1.50 per kg for amino acids and $100,000 per kg for growth factors.

Quality assurance systems for large-scale production require Good Manufacturing Practice (GMP) compliance, automated analytical systems, and comprehensive documentation. International standardization ensures product quality and facilitates global market access.

XLogP3

GHS Hazard Statements

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant